Dodecanenitrile

Beschreibung

Overview of Nitrile Chemistry and Long-Chain Nitriles

Nitriles are a class of organic compounds defined by the presence of a cyano group (-C≡N), which consists of a carbon atom triple-bonded to a nitrogen atom ontosight.aiebsco.comfiveable.meallen.inwikipedia.orghighfine.comnih.govturito.comvedantu.comtestbook.com. This carbon-nitrogen triple bond is highly polar due to the electronegativity of nitrogen, rendering the carbon atom electrophilic and susceptible to nucleophilic attack ebsco.comfiveable.metestbook.comopenstax.orgmerckmillipore.com. This inherent reactivity makes nitriles versatile intermediates in organic synthesis, capable of undergoing hydrolysis to form amides and carboxylic acids, reduction to amines, and various addition reactions ebsco.comwikipedia.orgturito.com.

Long-chain nitriles, such as dodecanenitrile, feature a substantial hydrophobic hydrocarbon chain attached to the polar nitrile group ontosight.aisolubilityofthings.comontosight.ai. This structural duality influences their physical properties, notably their solubility. This compound exhibits good solubility in nonpolar organic solvents but is generally insoluble in water, a characteristic crucial for its handling and application in diverse chemical processes vedantu.comtestbook.comsolubilityofthings.comguidechem.comchemicalbook.com. These compounds find extensive use in industrial applications, including the production of surfactants, lubricants, and plastics ontosight.aiontosight.ai.

Significance of this compound as a Chemical Compound

This compound serves as a pivotal intermediate in the synthesis of a wide array of chemicals, underpinning its significance in academic research and industrial applications nih.govsolubilityofthings.comguidechem.com. Its utility spans the creation of pharmaceuticals, agrochemicals, specialty chemicals, surfactants, and plasticizers solubilityofthings.comguidechem.com. Researchers utilize this compound as a foundational building block for synthesizing other nitrile derivatives and organic compounds guidechem.com.

Beyond its role as a synthetic precursor, this compound is employed in academic research to investigate reaction mechanisms, particularly in areas such as nucleophilic substitutions and polymer chemistry solubilityofthings.com. Its unique properties also make it a subject of study in the investigation of phase transitions within organic materials solubilityofthings.com. Furthermore, this compound has been synthesized and studied as a potential degradation product in irradiated materials nih.gov and as a starting material for the synthesis of heterocyclic compounds, such as tetrazoles researchgate.netuni-oldenburg.de. Its characteristic odor, often described as waxy or fatty, also makes it a compound of interest in sensory and olfactory research solubilityofthings.com.

Historical Context of this compound Research

The study and synthesis of nitriles have a long history, with early methods for preparing aliphatic nitriles dating back to the late 19th century. Techniques such as the Kolbe nitrile synthesis, involving the reaction of alkyl halides with cyanide salts, and the ammonolysis of carboxylic acids, have been foundational wikipedia.orgnih.govsciencemadness.orgperfumerflavorist.com. This compound, specifically, can be synthesized through established routes, including the reaction of lauric acid with ammonia (B1221849) or the reaction of undecyl bromide with potassium cyanide chemicalbook.comnih.govperfumerflavorist.com.

The development of more efficient and selective synthetic methodologies has continued, with modern research exploring biocatalytic approaches using enzymes like aldoxime dehydratases for nitrile synthesis nih.govnih.gov. The exploration of this compound's applications has evolved from its initial use as a chemical intermediate to its investigation in more specialized areas, such as its role in solvent mixtures for extraction processes tandfonline.com and its potential in fragrance compositions chemicalbook.comthegoodscentscompany.comfragranceconservatory.com.

Data Table: Key Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C12H23N | guidechem.comnist.gov |

| Molecular Weight | 181.3177 g/mol | nist.gov |

| CAS Number | 2437-25-4 | guidechem.comchemicalbook.comfragranceconservatory.comnist.govlookchem.comnih.gov |

| Appearance | Clear yellow liquid / Colorless liquid | guidechem.comchemicalbook.comlookchem.com |

| Boiling Point | 198 °C (at 100 mm Hg) | chemicalbook.com |

| Density | 0.827 g/mL (at 25 °C) | chemicalbook.com |

| Density | 0.818 - 0.820 g/cm³ (at 20 °C) | merckmillipore.comsigmaaldrich.com |

| Refractive Index | n20/D 1.436 | chemicalbook.com |

| Solubility | Insoluble in water | vedantu.comtestbook.comsolubilityofthings.comguidechem.comchemicalbook.com |

| Solubility | Soluble in nonpolar organic solvents | solubilityofthings.com |

| Odor | Waxy or fatty | solubilityofthings.com |

Compound Name List:

this compound

Lauronitrile

Lauryl cyanide

1-Cyanoundecane

Decylacetonitrile

Lauric nitrile

Lauric acid nitrile

N-Undecyl cyanide

Nitrile 12

NSC 1804

Clonal

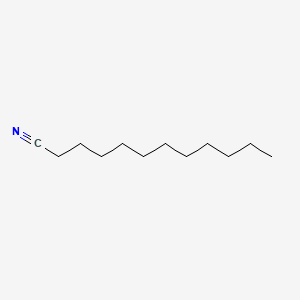

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

dodecanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCUURYYWGCLIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022188 | |

| Record name | n-Undecyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2437-25-4 | |

| Record name | Dodecanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanenitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Undecyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL45I6761P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparation Methodologies of Dodecanenitrile

Modern and Emerging Synthetic Approaches

While classical methods are well-established, ongoing research focuses on developing more efficient, selective, and environmentally friendly catalytic processes.

Modern approaches emphasize catalytic oxidation of primary amines to nitriles, often using molecular oxygen as the terminal oxidant. This strategy offers advantages in terms of atom economy and reduced waste generation compared to stoichiometric oxidations. Various transition metal catalysts, including ruthenium, copper, and nickel complexes, have been developed for this transformation oup.comnih.govresearchgate.netrsc.orgnih.govacs.org. For instance, ruthenium complexes can catalyze the aerobic oxidation of primary amines to nitriles under mild conditions, often with high yields and selectivity researchgate.netrsc.org. Copper catalysts, in combination with nitroxyl (B88944) radicals, have also shown efficacy in room-temperature aerobic oxidation of primary amines to nitriles nih.gov. Metal-free catalytic systems, such as those employing TEMPO derivatives, have also emerged as a greener alternative thieme.deorgsyn.orgorgsyn.org. These methods typically involve the removal of four electrons and four protons from the amine to form the nitrile acs.org.

Table 5: Catalytic Oxidation of Primary Amines to Nitriles

| Amine Substrate | Catalyst System | Oxidant (Terminal) | Conditions | Product | Reference |

| Dodecylamine | Ruthenium complexes | O₂ | Mild conditions, e.g., 150 °C | Dodecanenitrile | researchgate.netrsc.org |

| Dodecylamine | Copper catalyst [(4,4′-tBu₂bpy)CuI/ABNO] | O₂ | Room temperature | This compound | nih.gov |

| Dodecylamine | TEMPO derivatives (e.g., 4-acetamidoTEMPO) | Oxone/O₂ | Dichloromethane, mild conditions | This compound | thieme.deorgsyn.orgorgsyn.org |

| Dodecylamine | Nickel-based catalyst (e.g., NiSO₄/K₂S₂O₈) | K₂S₂O₈ | Room temperature, catalytic | This compound | oup.com |

| Dodecylamine | Heterogeneous Ruthenium–Molybdenum disulfide | O₂ | Toluene, 90 °C | This compound | acs.org |

Mitsunobu Procedure for Alkyl Nitriles

The Mitsunobu reaction, a versatile organic transformation, offers a convenient method for converting alcohols into a variety of functional groups under mild, neutral conditions. This reaction has been extended to the synthesis of alkyl nitriles from primary and secondary alcohols, utilizing acetone (B3395972) cyanohydrin as both the acidic component and the source of the cyanide ion tandfonline.comsci-hub.stcapes.gov.br.

The general protocol involves the reaction of an alcohol with acetone cyanohydrin in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or di-(4-chlorobenzyl)azodicarboxylate (B8002683) (DCAD) tandfonline.comsci-hub.stcapes.gov.brwikipedia.org. The mechanism involves the activation of the alcohol's hydroxyl group by the phosphine-azodicarboxylate adduct, creating a good leaving group. This is followed by nucleophilic attack of the cyanide ion from acetone cyanohydrin, leading to the formation of the nitrile and often proceeding with inversion of stereochemistry at the carbon center sci-hub.stwikipedia.org.

While effective, the yields can be influenced by the steric hindrance of the alcohol substrate sci-hub.st. For instance, a modified Mitsunobu-Wilk procedure has been reported for the synthesis of nitrile esters from hydroxy esters tandfonline.com. This method provides a direct, one-step conversion of alcohols to nitriles, circumventing the need for intermediate alkyl halides or sulfonates sci-hub.st.

Table 1: Mitsunobu Procedure for Alkyl Nitrile Synthesis (General)

| Reagents | Cyanide Source | Conditions | Key Features |

| Alcohol, PPh₃, DEAD/DCAD, Acetone Cyanohydrin | Acetone Cyanohydrin | Mild, neutral conditions; often in THF or diethyl ether; RT or 0°C | Direct conversion of alcohol to nitrile; stereospecific; potential steric effects |

Green Chemistry Approaches in Nitrile Synthesis

The principles of green chemistry are increasingly being applied to nitrile synthesis to minimize environmental impact, reduce waste, and enhance safety. Several strategies have emerged that align with these principles:

Biocatalysis: Enzymes such as nitrilases, nitrile hydratases, and aldoxime dehydratases offer highly selective and efficient routes to nitriles. These biocatalysts often operate in aqueous solutions at near-ambient temperatures and moderate pH, significantly reducing energy consumption and the need for hazardous organic solvents journals.co.zamdpi.com. Aldoxime dehydratases, in particular, are being explored for the synthesis of various nitriles, including aliphatic ones, under mild conditions mdpi.com.

Eco-friendly Catalysts and Solvents: The use of deep eutectic solvents (DESs), such as mixtures of choline (B1196258) chloride and urea, has been demonstrated as an efficient and environmentally benign catalyst and solvent system for nitrile synthesis from aldehydes. These DESs are low-cost, non-toxic, and biodegradable, promoting greener reaction conditions organic-chemistry.org. Microwave irradiation is also employed to accelerate reactions, improve yields, and reduce reaction times, contributing to a more energy-efficient and eco-friendly process encyclopedia.pub.

Cyanide-Free Routes: Developing cyanide-free synthetic pathways is a significant goal in green chemistry. While not always directly applicable to all nitriles, methods that avoid the use of highly toxic cyanide salts are preferred mdpi.com.

These approaches aim to create more sustainable manufacturing processes for nitriles by leveraging renewable resources, reducing hazardous waste, and improving energy efficiency.

One-Pot Synthesis Strategies for Alkyl Nitriles

One-pot synthesis strategies offer significant advantages in terms of efficiency, atom economy, and reduced handling of intermediates. Several one-pot methods have been developed for the synthesis of alkyl nitriles:

From Carboxylic Acids: A method has been developed where aliphatic carboxylic acids are converted to alkyl nitriles in a single pot. This process typically involves the initial formation of an acid chloride from the carboxylic acid, followed by reaction with ammonia (B1221849) to form the corresponding amide, and subsequent dehydration of the amide to yield the nitrile, often in high yields researchgate.net.

From Aldehydes: Aldehydes can be directly transformed into nitriles through various one-pot protocols. These include reactions using inorganic reagents like hydroxylamine (B1172632) in combination with sodium carbonate and sulfuryl fluoride (B91410) (SO₂F₂) in dimethyl sulfoxide (B87167) (DMSO), which is described as atom and step-economical organic-chemistry.org. Other methods utilize "activated DMSO" or deep eutectic solvents (DES) as catalysts and solvents, offering mild conditions and avoiding toxic reagents organic-chemistry.orgorganic-chemistry.org.

From Alcohols and Amines: Alcohols and primary amines can be converted to nitriles in one pot using oxidants such as trichloroisocyanuric acid (TCCA) in aqueous ammonia. This method also allows for the direct conversion of benzylic halides to aromatic nitriles organic-chemistry.org. Another approach involves a catalytic dehydrogenation cascade of alcohols in the presence of copper iodide, bipyridine, and TEMPO under an oxygen atmosphere organic-chemistry.org.

From Alkyl Halides: A classical method, though not strictly one-pot in the sense of multiple transformations in a single vessel without isolation, involves the nucleophilic substitution of alkyl halides with cyanide salts, such as potassium cyanide. For example, this compound can be prepared from undecyl bromide and potassium cyanide chemicalbook.com.

Table 2: One-Pot Synthesis Strategies for Nitriles

| Starting Material | Reagents/Catalyst System | Key Transformation Steps | Typical Yields | References |

| Aldehyde | NH₂OH/Na₂CO₃/SO₂F₂ in DMSO | Aldehyde → Aldoxime → Nitrile | High | organic-chemistry.org |

| Aldehyde | Deep Eutectic Solvent (Choline Chloride:Urea) | Aldehyde → Aldoxime → Nitrile (solvent-free, microwave or conventional heating) | Good to Excellent | organic-chemistry.org |

| Carboxylic Acid | SOCl₂, NH₃, SOCl₂ (sequential in one pot) | Acid → Acid Chloride → Amide → Nitrile | Quantitative | researchgate.net |

| Alcohol | PPh₃, DEAD, Acetone Cyanohydrin | Alcohol → Activated Alcohol → Nitrile (Mitsunobu) | Variable | tandfonline.comsci-hub.st |

| Alcohol | TCCA in aqueous ammonia | Alcohol → Nitrile (Oxidative amination/dehydration) | Excellent | organic-chemistry.org |

| Aldehyde | N-Boc-O-tosylhydroxylamine, Cs₂CO₃ in TFE | Aldehyde → Aldoxime → Nitrile | 63% (this compound) | rsc.org |

Compound List:

this compound

Acetone cyanohydrin

Triphenylphosphine (PPh₃)

Diethyl azodicarboxylate (DEAD)

Di-(4-chlorobenzyl)azodicarboxylate (DCAD)

Undecyl bromide

Potassium cyanide

Lauric acid

Ammonia

Thionyl chloride (SOCl₂)

Hydroxylamine (NH₂OH)

Sodium carbonate (Na₂CO₃)

Sulfuryl fluoride (SO₂F₂)

Dimethyl sulfoxide (DMSO)

Choline chloride

Urea

Trichloroisocyanuric acid (TCCA)

Copper iodide (CuI)

Bipyridine (bpy)

TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

N-Boc-O-tosylhydroxylamine

Cesium carbonate (Cs₂CO₃)

Trifluoroethanol (TFE)

Chemical Reactivity and Transformation Reactions of Dodecanenitrile

Reactions at the Nitrile Functional Group (-C≡N)

The nitrile group's electrophilic carbon atom and nucleophilic nitrogen atom make it a versatile site for chemical modification. Dodecanenitrile readily participates in reactions that alter the nitrile functionality, leading to the formation of amides, carboxylic acids, or amines.

Hydrolysis Reactions

Hydrolysis of nitriles involves the reaction with water, typically catalyzed by acids or bases, or by enzymes, to ultimately form carboxylic acids or their derivatives. This process generally occurs in two stages: initial conversion to an amide, followed by further hydrolysis of the amide to a carboxylic acid or its salt.

In acidic conditions, the hydrolysis of this compound begins with the protonation of the nitrile nitrogen atom. This protonation increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water, which is a relatively weak nucleophile libretexts.orgucdavis.eduorganicchemistrytutor.comopenstax.orgbyjus.comlibretexts.orgchemguide.co.ukbyjus.com. The mechanism proceeds through the following general steps:

Protonation of the Nitrile: The nitrile nitrogen is protonated by an acid catalyst, activating the carbon atom.

Nucleophilic Attack by Water: A water molecule attacks the activated nitrile carbon.

Proton Transfer: A series of proton transfers occurs, leading to the formation of an amide intermediate.

Amide Hydrolysis: The amide intermediate is further protonated, making it reactive towards another molecule of water. This step leads to the formation of a carboxylic acid and an ammonium (B1175870) ion. In acidic media, the ammonium ion is protonated, driving the reaction forward and yielding the free carboxylic acid libretexts.orgucdavis.eduorganicchemistrytutor.comopenstax.orgbyjus.comlibretexts.orgchemguide.co.ukbyjus.comchemistrysteps.comresearchgate.netnumberanalytics.comnumberanalytics.com.

Under basic conditions, the hydrolysis of this compound is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic nitrile carbon libretexts.orgucdavis.eduorganicchemistrytutor.comopenstax.orgchemguide.co.ukbyjus.comchemistrysteps.comyoutube.com. The mechanism involves:

Nucleophilic Attack by Hydroxide: The hydroxide ion attacks the nitrile carbon.

Protonation: The resulting intermediate is protonated, often by water, to form an imidic acid or a related species.

Amide Formation: Through tautomerization and further proton transfers, an amide intermediate is formed.

Amide Hydrolysis: The amide can be further hydrolyzed to a carboxylate salt under vigorous conditions (e.g., higher temperatures and longer reaction times) libretexts.orgorganicchemistrytutor.comopenstax.orgchemguide.co.ukbyjus.comchemistrysteps.comyoutube.com. If the reaction is carried out under milder conditions, the amide can sometimes be isolated as the final product organicchemistrytutor.comyoutube.com.

Nitrile hydratases (NHases) are enzymes that catalyze the direct hydration of nitriles to their corresponding amides researchgate.netontosight.aiwikipedia.orgebi.ac.ukmines.edu. This biocatalytic route offers a highly selective and often milder alternative to chemical hydrolysis. This compound can serve as a substrate for certain nitrile hydratases, which convert the nitrile group (-C≡N) into an amide group (-CONH₂) researchgate.netd-nb.info. The general enzymatic reaction is:

R-C≡N + H₂O R-C(O)NH₂

These enzymes typically contain either iron (Fe) or cobalt (Co) as a metal cofactor in their active site wikipedia.orgebi.ac.uk. For instance, studies have shown that some nitrile hydratases exhibit activity towards aliphatic nitriles, including longer-chain compounds like hexanenitrile (B147006) researchgate.net and this compound d-nb.info.

Reduction Reactions

The nitrile functional group can be reduced to a primary amine, a process that involves the addition of hydrogen across the carbon-nitrogen triple bond.

C₁₂H₂₅-C≡N + 2 H₂ C₁₂H₂₅-CH₂NH₂

The mechanism involves the nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile group. This process occurs in multiple steps, ultimately leading to the formation of a primary amine libretexts.orgmdpi.com.

Catalytic hydrogenation, using hydrogen gas (H₂) in the presence of metal catalysts like Raney nickel, palladium, or platinum, is another significant method for the reduction of nitriles to primary amines studymind.co.ukwikipedia.orgchemguide.co.uksemanticscholar.org. This method is often favored in industrial settings due to its cost-effectiveness and efficiency. The reaction can be represented as:

R-C≡N + 2 H₂ R-CH₂NH₂

Other reducing agents, such as diisopropylaminoborane, and systems involving potassium borohydride (B1222165) with Raney nickel, have also been reported for the reduction of nitriles to primary amines, often with high yields and selectivity semanticscholar.orgorganic-chemistry.org.

Reactions Involving the Alkyl Chain

The long saturated alkyl chain of this compound is primarily susceptible to degradation processes, particularly those involving radical mechanisms or oxidation.

Studies involving the radiolytic degradation of dodecane (B42187) derivatives, including those with functional groups similar to nitriles, indicate that ionizing radiation can induce significant chemical changes nih.govrsc.orgosti.govrsc.org. When dodecane chains are substituted with energetic functional groups, radiation often targets the weakest bonds, which can be within the functional group or the alkyl chain itself, leading to scission or modification rsc.orgosti.gov.

This compound has been synthesized as a reference compound in studies investigating the radiolytic degradation of other dodecane derivatives nih.gov. While specific detailed mechanisms for this compound's radiolytic degradation are not extensively detailed in the provided snippets, it is understood that the alkyl chain can undergo C-C bond scission, leading to shorter chain fragments, or modifications to the functional group itself under irradiation rsc.org. For instance, in studies of other irradiated dodecane derivatives, products like octanenitrile, nonanenitrile, and undecanenitrile (B1346573) were identified, indicating chain scission alongside functional group modifications rsc.org. The general susceptibility of long-chain alkanes to radiolytic effects suggests that this compound's alkyl chain could be prone to similar degradation pathways.

The saturated alkyl chain of this compound is susceptible to oxidative degradation, a common pathway for long-chain hydrocarbons. Oxidation can occur through various mechanisms, including thermal oxidation or radical-initiated processes, often leading to the formation of alcohols, ketones, aldehydes, and carboxylic acids through the cleavage of C-H bonds and subsequent reactions hanfordvapors.com.

In complex environments, such as waste tanks, oxidation is identified as a principal reaction pathway for the degradation of organic compounds, including nitriles hanfordvapors.com. While specific pathways for this compound's oxidation are not detailed, the long alkyl chain provides numerous sites for potential attack by oxidizing agents or reactive species, leading to fragmentation or functionalization of the chain.

Compound Name Table:

| Chemical Name | Formula | CAS Number |

| This compound | CH₃(CH₂)₁₀CN | 2437-25-4 |

| Dodecanal | CH₃(CH₂)₁₀CHO | 112-54-9 |

| Dodecanoic Acid | CH₃(CH₂)₁₀COOH | 112-05-0 |

| Dodecanamide | CH₃(CH₂)₁₀CONH₂ | 638-58-4 |

| Grignard Reagent | R-MgX | N/A |

| Diisobutylaluminum Hydride (DIBAL-H) | (i-Bu)₂AlH | 1191-15-7 |

Functionalization of the Alkyl Backbone

The dodecyl chain of this compound provides a significant hydrocarbon scaffold that can be selectively functionalized to impart specific chemical and physical properties. Modifying this saturated alkyl backbone is crucial for tailoring this compound for diverse applications, ranging from advanced materials to fine chemical intermediates.

C-H Activation for Site-Selective Functionalization

Transition metal-catalyzed C-H activation represents a powerful methodology for the direct functionalization of inert saturated alkyl chains. In molecules like this compound, the terminal nitrile group can act as a directing group, guiding transition metal catalysts to specific C-H bonds along the alkyl chain, often at remote positions scielo.brnih.gov. This directed approach enables regioselective modification of the hydrocarbon backbone, a feat that is typically challenging to achieve through traditional synthetic routes.

Research has demonstrated that nitrile-directed C-H activation can facilitate a variety of functionalization reactions. These include:

Arylation: The introduction of aryl groups onto the alkyl chain scielo.brnih.govrsc.org.

Alkylation: The addition of new alkyl substituents to the backbone scielo.brnih.gov.

Olefination: The insertion of alkene moieties into the chain scielo.brnih.govrsc.org.

Halogenation: The selective introduction of halogen atoms scielo.br.

While specific studies detailing these remote C-H functionalizations directly on the terminal alkyl chain of this compound are not extensively detailed in the provided literature, the general principles and methodologies are well-established for long-chain molecules featuring nitrile termini scielo.brnih.gov.

α-Alkylation of the Nitrile Group

Beyond remote functionalization, the carbon atom directly adjacent to the nitrile group, known as the α-carbon, is also amenable to functionalization, particularly through α-alkylation reactions. This process typically involves the deprotonation of the relatively acidic α-hydrogen atoms, followed by reaction with an electrophilic alkylating agent.

Recent advancements have highlighted the utility of transition metal catalysts, such as cobalt complexes, for the direct α-alkylation of nitriles using alcohols as alkylating agents. This catalytic approach offers a more atom-economical and potentially greener route compared to using more traditional alkyl halides rsc.org. Research in this area has demonstrated high yields and selectivities for the α-alkylation of various nitriles. For instance, the cobalt-catalyzed α-alkylation of phenylacetonitrile (B145931) with benzyl (B1604629) alcohol, under optimized conditions, yielded the corresponding product with 99% conversion and 95% selectivity rsc.org. Although this specific example utilizes phenylacetonitrile, it effectively illustrates the potential for functionalizing the α-position of nitrile-containing compounds, a strategy applicable in principle to this compound.

| Reaction Type | Example Substrate | Functionalizing Agent | Catalyst/System | Typical Conditions | Achieved Yield/Selectivity (Example) | Relevant Citation(s) |

| Remote C-H Functionalization | Long-chain nitriles | Various | Transition Metal-based | Varies (e.g., Pd, Rh catalysts) | Varies | scielo.brnih.govrsc.org |

| α-Alkylation | Phenylacetonitrile | Benzyl alcohol | Cobalt complex | 140 °C, 24 h, Toluene | 99% Conv., 95% Sel. | rsc.org |

Mentioned Compounds:

this compound

Phenylacetonitrile

Benzyl alcohol

Analytical Chemistry and Spectroscopic Characterization of Dodecanenitrile

Chromatographic Techniques

Chromatographic methods are essential for separating, identifying, and quantifying dodecanenitrile within complex mixtures.

Gas chromatography is a widely employed technique for the analysis of this compound due to its volatility nih.govnist.gov. Coupled with mass spectrometry (GC-MS), it allows for both separation and definitive identification based on characteristic mass-to-charge ratios and fragmentation patterns nih.govtandfonline.comresearchgate.net.

Retention Indices : this compound exhibits specific retention behavior on GC columns, often quantified using Kovats retention indices (RI). On a semi-standard non-polar column, a Kovats retention index of 1490 has been reported nih.govnist.gov. Other retention data, such as a value of 254.48, may also be encountered depending on the specific column and temperature programming used nih.gov.

Mass Spectrometry : In GC-MS analysis, this compound can be identified by its fragmentation pattern. Mass spectra of nitriles often show a characteristic M-1 peak and may sometimes lack a prominent molecular ion peak libretexts.org. Common fragmentation pathways involve cleavage alpha to the nitrile group tandfonline.comnih.gov. Databases like MassBank of North America and MassBank Europe contain experimental GC-MS data for this compound, aiding in its identification nih.gov. Standard GC columns such as DB-5 and DB-5MS are frequently utilized for its separation nist.govresearchgate.net. This compound has also been detected as a minor component in the pyrolysis GC-MS analysis of certain polymers gerstel.com. For quantitative purposes, GC-FID can be employed with this compound serving as an internal standard rsc.org.

While GC is often preferred for saturated fatty nitriles, Liquid Chromatography (LC), particularly when coupled with Mass Spectrometry (LC-MS), can also be utilized for the analysis of this compound, especially in complex biological or environmental samples tandfonline.comresearchgate.netcopernicus.org. LC-MS methods typically involve reversed-phase chromatography using C18 columns, with mobile phases consisting of solvent mixtures such as acetonitrile (B52724) and water, often modified with acids like acetic acid or salts like ammonium (B1175870) acetate (B1210297) to enhance ionization and separation researchgate.netcopernicus.org. LC-ESI-MS is particularly useful for analyzing polar and nitrogen-containing organic compounds copernicus.org.

Spectroscopic Methods

Spectroscopic techniques provide crucial information about the molecular structure and functional groups present in this compound.

NMR spectroscopy is indispensable for elucidating the detailed molecular structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide characteristic signals that confirm its identity and purity.

¹H NMR spectroscopy reveals the different types of hydrogen atoms and their environments within the this compound molecule. In deuterated chloroform (B151607) (CDCl₃), this compound exhibits distinct signals corresponding to its terminal methyl group, the methylene (B1212753) groups along the aliphatic chain, and the methylene group directly attached to the nitrile functionality.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (terminal) | ~0.87 | t | 3H |

| CH₂ (adjacent to CH₃) | ~1.21-1.26 | m | ~2H per CH₂ |

| CH₂ (α to CN) | ~2.21 | t | 2H |

The terminal methyl group (CH₃) typically appears as a triplet around 0.87 ppm. The methylene groups (CH₂) along the aliphatic chain resonate as multiplets between approximately 1.21 and 1.26 ppm, with the methylene group directly adjacent to the nitrile carbon (α-CH₂) appearing as a triplet at around 2.21 ppm. The integration of these signals corresponds to the number of protons in each environment libretexts.orgorgsyn.orgrsc.orgnih.govacdlabs.com.

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. The nitrile carbon (C≡N) is highly deshielded and appears in a characteristic downfield region, while the aliphatic carbons resonate at higher field strengths.

| Carbon Environment | Chemical Shift (δ, ppm) |

| C1 (CH₃) | ~14.0 |

| C2-C10 (CH₂) | ~23.7 - ~32.0 |

| C11 (α-CH₂) | ~23.7 |

| C12 (C≡N) | ~118.0 |

In CDCl₃, the nitrile carbon (C12) resonates around 118.0 ppm, a typical range for saturated nitriles (115-130 ppm) libretexts.orgorgsyn.orgpressbooks.pub. The methylene carbon adjacent to the nitrile group (C11) appears around 23.7 ppm, while the terminal methyl carbon (C1) is observed at approximately 14.0 ppm. The intervening methylene carbons (C2-C10) resonate within the range of approximately 23.7 to 32.0 ppm orgsyn.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application of Chiral Shift Reagents in NMR for Chiral Nitriles

Chiral shift reagents (CSRs) are paramagnetic lanthanide complexes that, when added to an NMR sample, interact with chiral molecules to form transient diastereomeric complexes libretexts.orgfiveable.me. This interaction causes a differential shift in the NMR signals of the enantiomers, allowing for the determination of enantiomeric excess (ee) and absolute configuration libretexts.orgfrontiersin.orgacs.orgtcichemicals.comtcichemicals.com. Nitriles, as a class of compounds, can coordinate with lanthanide shift reagents, potentially enabling their use in chiral analysis bhu.ac.in.

However, this compound (CH₃(CH₂)₁₀CN) is an achiral molecule due to the absence of a stereogenic center. Therefore, it is not typically subjected to analysis using chiral shift reagents for the determination of enantiomeric purity. The principles of chiral shift reagent application are relevant for the analysis of chiral nitriles, which are important building blocks in organic synthesis and are found in various pharmaceuticals nih.gov. In such cases, CSRs induce distinct chemical shifts for the enantiomers, enabling their differentiation through NMR spectroscopy libretexts.orgfrontiersin.org.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in this compound, particularly the characteristic nitrile (C≡N) stretching vibration.

FTIR Spectra

Table 1: Characteristic FTIR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group / Vibration | Assignment | Reference |

| 2923 | C-H stretching | Aliphatic CH₂ | orgsyn.org |

| 2854 | C-H stretching | Aliphatic CH₂ | orgsyn.org |

| 2246 | C≡N stretching | Nitrile functional group | orgsyn.orgresearchgate.net |

| 1466 | C-H bending | Aliphatic CH₂ | orgsyn.org |

| 1427 | C-H bending | Aliphatic CH₂ | orgsyn.org |

| 1378 | C-H bending | Aliphatic CH₃ | orgsyn.org |

| 1364 | C-H bending | Aliphatic CH₃ | orgsyn.org |

| 722 | C-H out-of-plane bending | Long alkyl chain (-(CH₂)n-) | orgsyn.org |

ATR-IR Spectra

Attenuated Total Reflectance (ATR) FTIR spectroscopy is a common technique for analyzing liquid samples like this compound orgsyn.orgrsc.org. The ATR-IR spectrum of this compound exhibits similar characteristic peaks to standard FTIR, including the prominent nitrile stretch at approximately 2246 cm⁻¹ and aliphatic C-H stretching bands orgsyn.org. The ATR technique allows for direct analysis of neat samples without extensive preparation orgsyn.orgrsc.org.

Near IR Spectra

Near-Infrared (NIR) spectroscopy can also be applied to this compound. Spectra have been recorded using instruments such as the BRUKER IFS 88 nih.gov. While specific absorption peaks for this compound in the NIR region are not detailed in the provided search results, NIR spectroscopy typically probes overtones and combination bands of fundamental vibrations, offering complementary information to mid-IR spectra.

Vapor Phase IR Spectra

Infrared spectra of this compound in the vapor phase can be obtained using specialized equipment, such as the DIGILAB FTS-14 nih.gov. Vapor-phase IR spectroscopy can provide insights into rotational fine structures and molecular conformations, which may differ from condensed-phase spectra.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation. Electron ionization (EI) is a common method used for its analysis orgsyn.orgnih.govguidechem.comnist.gov.

The molecular ion peak (M⁺) for this compound (C₁₂H₂₃N) is observed at m/z 181, with a relatively low abundance (e.g., 0.6% in one study) orgsyn.org. Fragmentation patterns provide more intense signals, with common fragments arising from the cleavage of the alkyl chain. Prominent fragment ions observed include:

m/z 41 (often assigned as [C₃H₅]⁺ or [C₂H₃N]⁺) nih.govcopernicus.org

m/z 43 (often assigned as [C₃H₇]⁺ or [C₂H₅N]⁺) nih.govguidechem.com

m/z 57 (often assigned as [C₄H₉]⁺) orgsyn.orgnih.govguidechem.com

m/z 97 (often assigned as [C₇H₁₃]⁺ or [C₆H₁₁N]⁺) nih.govguidechem.comcopernicus.org

Other observed fragments include m/z 182 ([M+1]⁺), m/z 180 ([M-1]⁺), m/z 138, m/z 124, m/z 110, m/z 82, and m/z 69 orgsyn.org. High-resolution mass spectrometry (HRMS) can provide more precise mass measurements for elemental composition determination, such as the [M+H]⁺ ion at m/z 182.1909 (calculated 182.1919) orgsyn.org.

Table 2: Prominent Mass Spectrometry (EI) Fragments of this compound

| m/z | Relative Intensity (%) | Assignment / Description | Reference |

| 181 | ~0.6 | [M]⁺ (Molecular Ion) | orgsyn.org |

| 182 | ~7 | [M+H]⁺ | orgsyn.org |

| 138 | 24 | Fragment | orgsyn.org |

| 124 | 36 | Fragment | orgsyn.org |

| 110 | 59 | Fragment | orgsyn.org |

| 97 | ~85-92 | [C₆H₁₁N]⁺ or [C₇H₁₃]⁺ | nih.govguidechem.comcopernicus.org |

| 41 | ~100 | [C₃H₅]⁺ or [C₂H₃N]⁺ | nih.govguidechem.comcopernicus.org |

| 43 | ~90 | [C₃H₇]⁺ or [C₂H₅N]⁺ | nih.govguidechem.com |

| 57 | ~62 | [C₄H₉]⁺ | orgsyn.orgnih.govguidechem.com |

Compound Names

this compound

Lauronitrile

Undecyl cyanide

Dodecanonitrile

n-Undecyl cyanide

1-Cyanoundecane

Lauric nitrile

Decylacetonitrile

Lauric acid nitrile

Dodecane (B42187) nitrile

Nitrile 12

NSC 1804

Applications and Industrial Relevance of Dodecanenitrile As an Intermediate

Precursor in Organic Synthesis

Dodecanenitrile is a significant building block in organic synthesis, primarily utilized in the production of surfactants, solvents, plasticizers, and as a foundational component for pharmaceuticals and agrochemicals. solubilityofthings.comcymitquimica.com Its reactivity also extends to the synthesis of other specialized nitrile derivatives. solubilityofthings.com

Production of Surfactants

A primary application of this compound is in the manufacturing of surfactants. solubilityofthings.com The long hydrophobic carbon chain and the hydrophilic nature that can be imparted from the nitrile group make it an ideal starting material. Through chemical transformations such as hydrolysis, this compound can be converted into dodecanamide, which is a key component in the production of certain surfactants and lubricants. solubilityofthings.com Furthermore, the hydrogenation of this compound yields dodecylamine, a primary amine that is a precursor to various cationic surfactants. chemicalbook.comlookchem.com These surfactants are widely used in detergents, soaps, and cosmetics. chemicalbook.comgoogle.com

Production of Solvents and Plasticizers

This compound and its derivatives are utilized in the formulation of solvents and plasticizers. solubilityofthings.comcymitquimica.com Esters derived from the hydrolysis of this compound to the corresponding carboxylic acid can function as plasticizers, which are additives that increase the flexibility and durability of materials, particularly polymers. google.com The compound itself can also be used as a temporary coating and an organic solvent in specific industrial processes. xinchem.com

Building Block for Pharmaceuticals and Agrochemicals

The structural framework of this compound is a valuable scaffold for the synthesis of more complex molecules used in the pharmaceutical and agrochemical industries. cymitquimica.comontosight.ai The nitrile group can be readily converted into other functional groups, such as amines and carboxylic acids, which are common moieties in biologically active compounds. acs.org This makes this compound a key intermediate in the development of new drugs and pesticides. ontosight.aismolecule.com For instance, primary amines derived from nitriles are important structural motifs in many life-saving drugs and neurotransmitters. acs.org The introduction of fluorine to the this compound structure can also lead to the creation of novel pharmaceuticals with enhanced efficacy. smolecule.com

Synthesis of Other Nitrile Derivatives

This compound serves as a starting material for the synthesis of other specialized nitrile compounds. solubilityofthings.com Through various chemical reactions, modifications can be made to the carbon chain or the nitrile group itself, leading to a diverse range of nitrile derivatives with specific properties tailored for various applications, including fragrance compositions and advanced chemical intermediates. google.comethz.ch For example, it can be a precursor in the synthesis of 12-fluorododecanonitrile, a compound with potential applications in materials science and agricultural chemicals. smolecule.com

Role in Material Science

In the field of material science, this compound's utility is primarily centered around its application in polymer chemistry. solubilityofthings.com

Polymer Chemistry

This compound is employed in research and development within polymer chemistry. solubilityofthings.com Its derivatives can act as monomers or be incorporated into polymer backbones to modify the properties of the resulting materials. For example, the hydrogenation of dinitriles, which can be conceptually related to the chemistry of monofunctional nitriles like this compound, is a key step in the production of polyamides like nylon. google.com Furthermore, fluorinated polymers with enhanced chemical resistance and thermal stability can be created using fluorinated derivatives of this compound. smolecule.com The study of phase transitions in organic materials is another area where this compound is utilized. solubilityofthings.com

Phase Transitions in Organic Materials

This compound is utilized in research focused on the phase transitions of organic materials. solubilityofthings.com The study of phase transitions, such as melting (solid to liquid) and boiling (liquid to gas), is fundamental to understanding the physical properties and behavior of chemical substances. The long hydrocarbon chain of this compound contributes to its specific thermal characteristics. Key physical properties that are central to these studies include its melting point, boiling point, and vapor pressure, which dictates the conditions under which it changes state. At room temperature, this compound is typically a liquid. solubilityofthings.com

Table 1: Physical Properties of this compound Relevant to Phase Transitions

| Property | Value |

|---|---|

| Melting Point | 3.0°C to 4.0°C fragranceu.com |

| Boiling Point | 277.0°C (at 760 mm Hg) fragranceu.com |

| 198.0°C (at 100 mm Hg) fragranceu.com | |

| Vapor Pressure | 0.005 mmHg (at 25°C) thegoodscentscompany.com |

Specialized Research Applications

The unique chemical properties of this compound make it a valuable compound in several areas of specialized research. solubilityofthings.com

This compound is a subject and a tool in research focusing on nucleophilic substitutions. solubilityofthings.com These reactions are a fundamental class of reactions in organic chemistry where a nucleophile displaces a leaving group.

The synthesis of this compound itself can be achieved via a nucleophilic substitution reaction, for example, by reacting undecyl bromide with potassium cyanide. chemicalbook.com In this reaction, the cyanide anion (CN⁻) acts as the nucleophile, displacing the bromide ion (Br⁻). chemicalbook.comchemguide.co.uk

Furthermore, derivatives of this compound are used as substrates to study nucleophilic substitution mechanisms. A notable example is the synthesis of 12-fluorododecanonitrile. smolecule.com In this process, 12-bromothis compound (B1282250) undergoes a nucleophilic substitution reaction with potassium fluoride (B91410). smolecule.com The reaction, which proceeds via an Sₙ2 mechanism, is often facilitated by a phase-transfer catalyst to enhance the efficiency of the fluorination. smolecule.com

Table 2: Example of Nucleophilic Substitution Involving a this compound Derivative

| Reaction | Synthesis of 12-Fluorododecanonitrile |

|---|---|

| Substrate | 12-Bromothis compound |

| Nucleophile | Fluoride ion (from Potassium Fluoride, KF) |

| Catalyst | Tetrabutylammonium bromide (TBAB) (Phase-Transfer Catalyst) |

| Solvent | Dimethylformamide (DMF) |

| Conditions | 80–100°C |

| Mechanism | Sₙ2 (Bimolecular Nucleophilic Substitution) |

Source: smolecule.com

This compound's characteristic odor has made it a compound of interest in olfactory and sensory research. solubilityofthings.com It is described as having a complex scent profile and is used in the fragrance industry as a powerful, diffusive agent, particularly in soap perfumes and as a modifier in top-note compositions. chemicalbook.combasenotes.com Its stability and unique aroma contribute to its use in creating modern and fresh characteristics in fragrances. fraterworks.com Research in this area involves characterizing its scent profile and its interaction with olfactory receptors. It has also been identified as a volatile compound in certain foods, such as peppers. researchgate.net

Table 3: Reported Odor Profile of this compound

| Source/Supplier | Odor Description |

|---|---|

| General Description | Waxy or fatty solubilityofthings.com |

| IFF (as Clonal™) | Dry orange peel note for citrus, bergamot cologne types fragranceu.com |

| Ernesto Ventós | Citrus, zesty/peely, fatty, herbal thegoodscentscompany.com |

| Fraterworks (as Clonal™) | Potent, ozonic-metallic, citrus zest, waxy-aldehydic, cool, electric-like sharpness fraterworks.com |

| PerfumersWorld | Orange fatty-aldehydic with a rosy waxy undertone perfumersworld.com |

| Arctander | Warm, woody, and slightly fatty-aldehydic with a spicy undertone basenotes.com |

Source: solubilityofthings.comfragranceu.comthegoodscentscompany.combasenotes.comfraterworks.comperfumersworld.com

Computational Chemistry and Theoretical Studies of Dodecanenitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of Dodecanenitrile. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its geometry, stability, and electronic properties.

Various levels of theory have been employed to study this compound. For instance, geometry optimization of the molecule has been performed using the B3LYP/6-311+g(d,p) method to find the most stable three-dimensional arrangement of its atoms. Furthermore, semi-empirical methods such as the M1 method have been utilized to perform energy minimization and calculate key molecular properties. These calculations can yield values for atomic charges, which describe the electron distribution across the molecule, as well as other descriptors.

Another application involves the combination of quantum chemical calculations with continuum solvation models, such as the Conductor-like Screening Model (COSMO). By performing Density Functional Theory (DFT) calculations with the COSMO model, researchers can determine the total energy and the screening charge density (σ) on the molecular surface. This information is crucial for models like COSMO-RS (Real Solvents), which predict thermodynamic properties of molecules in liquid mixtures.

Below is a table of computed properties for this compound, derived from quantum chemical calculations and cheminformatics models.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H23N | PubChem nih.gov |

| Molecular Weight | 181.32 g/mol | PubChem nih.gov |

| XLogP3 | 4.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 9 | PubChem |

| Exact Mass | 181.183049738 Da | PubChem nih.gov |

| Topological Polar Surface Area | 23.8 Ų | PubChem nih.gov |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular behavior, offering insights into conformational changes, intermolecular interactions, and bulk material properties.

For long-chain aliphatic nitriles like this compound, MD simulations can elucidate structural and dynamic properties in various phases. dntb.gov.ua While specific, detailed MD studies focusing solely on this compound are not extensively published, the methodology has been applied to molecules within the same chemical class. For instance, MD simulations of succinonitrile have been used to investigate its properties in plastic and liquid phases, revealing information about molecular arrangement, conformational states (gauche and trans), and dielectric properties. dntb.gov.ua

More directly, this compound has been included in datasets used for the development of advanced computational models. Researchers have generated machine learning interatomic potentials (ML-IAP) for molecules containing carbon, nitrogen, and hydrogen by training models on data from first-principles calculations and molecular dynamics simulations. This compound was one of the nitrile-containing molecules used in these extensive datasets, highlighting its role in building next-generation simulation tools that promise high accuracy at a lower computational cost.

Furthermore, MD simulations have been extensively used to study n-dodecane, the alkane counterpart to this compound, to understand its adsorption and detachment from surfaces like silica, which is relevant for applications in cleaning and oil recovery. mdpi.com These studies provide a framework for how MD could be applied to understand the interfacial behavior of this compound.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a mainstay in computational chemistry for calculating the electronic structure of molecules. mdpi.comijcce.ac.irmdpi.com DFT is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of molecular systems.

DFT studies are integral to understanding the reactivity and properties of this compound. As mentioned previously, the B3LYP functional, a popular hybrid DFT method, has been used with basis sets like 6-311+g(d,p) for fundamental calculations such as geometry optimization. These calculations provide the lowest-energy structure of the molecule, which is the starting point for predicting other properties.

DFT is also used to derive various chemical reactivity descriptors. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can estimate properties like:

Ionization Potential and Electron Affinity: Related to the energies of HOMO and LUMO, respectively.

Chemical Hardness and Softness: Measures of the molecule's resistance to change in its electron distribution.

Electronegativity: The power to attract electrons.

Electrophilicity Index: A measure of a molecule's ability to act as an electrophile.

These descriptors help in predicting how this compound might interact with other reagents or in biological systems. For example, DFT calculations have been broadly applied to study the reactivity of the nitrile group in various compounds, assessing its interactions with nucleophiles like cysteine residues in proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of molecules and their biological activities or chemical properties. mdpi.comeuropa.eu These models are widely used in toxicology and drug discovery to predict the properties of untested chemicals.

This compound has been included as a data point in the development and validation of several QSAR models, particularly for predicting toxicity. For instance, it has been part of datasets used to model the toxicity of various organic chemicals to aquatic organisms like Tetrahymena pyriformis. In these studies, molecular descriptors (calculated from the chemical structure) are correlated with experimentally measured toxicity values (e.g., IGC50) to build a predictive model.

The table below summarizes the inclusion of this compound in select QSAR modeling studies.

| QSAR Study Focus | Finding/Role of this compound | Implication |

|---|---|---|

| Toxicity to Tetrahymena Pyriformis | Included in the training/test set of chemicals to build a predictive toxicity model. | Helps establish a correlation between molecular structure and aquatic toxicity for aliphatic nitriles. |

| Mutagenicity (Ames Test) | Considered as part of a class of nitrile fragrance ingredients that consistently test negative. | Supports the conclusion that the nitrile group in this compound is not a structural alert for mutagenicity. |

| Developmental Toxicity | Included in datasets for projects like CAESAR to develop predictive models for regulatory purposes (e.g., REACH). researchgate.net | Contributes to building in silico tools to assess complex toxicological endpoints, reducing the need for animal testing. researchgate.net |

Environmental Fate, Ecotoxicology, and Safety Considerations

Environmental Pathways and Degradation

The environmental journey of Dodecanenitrile is dictated by several chemical and biological processes that determine its persistence and transformation in the environment. europa.eu Regulatory bodies like the European Chemicals Agency (ECHA) have compiled data on its key environmental pathways. europa.eueuropa.eu

Biodegradation is a key process in the removal of this compound from the environment. In screening tests for biodegradability in water, this compound has shown the potential for degradation. europa.eu One study indicates 100% biodegradation over a 28-day period. lebon.ro The estimated probability for anaerobic biodegradation is moderate, with a calculated value of 0.6987 from the Anaerobic Linear Model (Biowin7). thegoodscentscompany.com ECHA registration dossiers include specific studies on biodegradation in water, sediment, and soil. europa.eueuropa.eu

Table 1: Biodegradation Data for this compound

| Parameter | Result | Duration | Test System | Source |

| Biodegradation | 100% | 28 days | Water | lebon.ro |

| Anaerobic Biodegradation Probability | 0.6987 | - | Model (Biowin7) | thegoodscentscompany.com |

Phototransformation, or degradation by light, is another potential environmental fate pathway for this compound. europa.eu The ECHA registration dossier for this compound includes endpoints for both phototransformation in air and phototransformation in water, suggesting these are recognized degradation routes. europa.eueuropa.eu However, specific quantitative data such as half-life or quantum yield from the summarized search results are not available. General models of surface water photochemistry indicate that direct photolysis and reactions with hydroxyl radicals (•OH) and singlet oxygen (¹O₂) are the main phototransformation processes for some organic compounds. nih.gov

Hydrolysis, the reaction with water, can be a significant degradation pathway for some chemical compounds. For this compound, this pathway is considered within its environmental fate assessment. europa.eueuropa.eu Nitriles as a chemical class can undergo hydrolysis, although this process can be slow under typical environmental pH and temperature conditions. researchgate.net The ECHA dossier lists hydrolysis as a specific endpoint for which data is available. europa.eu

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism. The potential for a chemical to bioaccumulate is often estimated using the octanol-water partition coefficient (Log Pₒ/w or LogKow) and the Bioconcentration Factor (BCF). A high Log Pₒ/w value suggests a tendency for the chemical to partition into fatty tissues.

This compound has a high Log Pₒ/w, with reported values of 4.77 and 5.02. directpcw.comlebon.ro A BCF of 71 has also been reported. lebon.ro Despite these figures suggesting a potential for bioaccumulation, one source states the substance is not likely to bioaccumulate. evostore.io The ECHA dossier contains endpoint summaries for bioaccumulation in both aquatic/sediment and terrestrial compartments. europa.eueuropa.eu

Table 2: Bioaccumulation Potential of this compound

| Parameter | Value | Source |

| Log Pₒ/w | 4.77 | lebon.ro |

| Log Pₒ/w | 5.02 | directpcw.com |

| Log Pₒ/w | 4.7 | nih.gov |

| Bioconcentration Factor (BCF) | 71 | lebon.ro |

Transport and Distribution in Environmental Compartments

The movement and final distribution of this compound in the environment are influenced by its physical and chemical properties, particularly its tendency to adsorb to soil and sediment. europa.eu

The adsorption and desorption behavior of a chemical influences its mobility in soil and its distribution between the water column and sediment. europa.eu For this compound, this is a key parameter in its environmental assessment, with "Adsorption / desorption" listed as a specific endpoint in its ECHA registration dossier. europa.eueuropa.eu Chemicals with high Log Pₒ/w values, such as this compound, generally tend to adsorb to organic matter in soil and sediment, which reduces their mobility in the environment.

Henry's Law Constant

Ecotoxicological Impact

This compound is classified as very toxic to aquatic life, with long-lasting effects. directpcw.comnih.gov

This compound demonstrates significant short-term toxicity to fish. Studies on the fathead minnow (Pimephales promelas) have established a 96-hour flow-through median lethal concentration (LC50) of 0.43 mg/L. thermofisher.comfishersci.com Another study reported a 96-hour LC50 of 0.84 mg/L. hekserij.nl Data regarding the long-term toxicity of this compound to fish was not available in the reviewed sources.

Table 1: Short-term Toxicity of this compound to Fish

| Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Pimephales promelas | 96 hours | LC50 | 0.43 | thermofisher.comfishersci.com |

| Fish | 96 hours | LC50 | 0.84 | hekserij.nl |

The compound is highly toxic to aquatic invertebrates. A study on Daphnia magna determined a 48-hour median effective concentration (EC50) to be 0.059 mg/L. hekserij.nl

The toxicity to algae appears to vary significantly between studies. One study reported a 72-hour EC50 of 80 mg/L for Desmodesmus subspicatus. sebo.de In contrast, another study using the same algal species reported a 96-hour EC50 of 88.3 mg/L, indicating lower toxicity. evostore.io

Table 2: Ecotoxicity of this compound to Aquatic Invertebrates and Algae

| Species | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Daphnia magna | 48 hours | EC50 | 0.059 | hekserij.nl |

| Desmodesmus subspicatus | 72 hours | EC50 | 80 | sebo.de |

| Desmodesmus subspicatus | 96 hours | EC50 | 88.3 | evostore.io |

Mammalian Toxicity and Human Health Aspects

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. tcichemicals.comthermofisher.com

The acute toxicity of this compound has been evaluated through various routes of exposure.

Oral: Studies in rats have shown a range of median lethal dose (LD50) values. More recent data indicate an LD50 of greater than 2000 mg/kg. thermofisher.comfishersci.com An older study from 1947 reported a more toxic oral LD50 for rats at 500 mg/kg. thegoodscentscompany.com Another source indicates an oral LD50 in rats of over 5000 mg/kg. directpcw.com

Dermal: The acute dermal toxicity is considered low, with a reported LD50 in rabbits of greater than 14,112 mg/kg. sebo.de However, it is still classified as harmful if it comes into contact with the skin. fishersci.com

Inhalation: For acute inhalation toxicity, a study in rats determined a 4-hour median lethal concentration (LC50) of 21.1 mg/L for vapors. sebo.de

Table 3: Acute Toxicity of this compound

| Route | Species | Endpoint | Value | Reference |

| Oral | Rat | LD50 | >2000 mg/kg | thermofisher.comfishersci.com |

| Oral | Rat | LD50 | 500 mg/kg | thegoodscentscompany.com |

| Oral | Rat | LD50 | >5000 mg/kg | directpcw.com |

| Dermal | Rabbit | LD50 | >14112 mg/kg | sebo.de |

| Inhalation | Rat | LC50 (4h) | 21.1 mg/L | sebo.de |

This compound is recognized as a skin irritant. directpcw.comnih.govarexons.it GHS classification data from multiple reports confirm it causes skin irritation. nih.gov General hygiene measures advise avoiding contact with skin and eyes. alliancenational.co.uk

There is conflicting information regarding eye irritation. Several safety data sheets state that there is no available data for serious eye damage or irritation. directpcw.comtcichemicals.comthermofisher.com However, other sources classify this compound as causing serious eye irritation (Eye Irritation Category 2 or 2A). arexons.itafi-usa.comrentokil-initial.comenamine.net

Sensitization Studies

Skin sensitization is an immunological response to a substance, and its assessment is crucial for chemicals like this compound used in consumer products. While specific, publicly available human repeat insult patch test (HRIPT) or local lymph node assay (LLNA) results for this compound are not readily found, its potential to act as a sensitizer (B1316253) is noted in safety data sheets. hygienteknik.se For instance, one safety data sheet for a product containing this compound indicates that it may cause an allergic skin reaction. hygienteknik.se Another source mentions that a Local Lymph Node Assay (LLNA) on a mouse model showed it to be sensitizing. hygienteknik.se

The fragrance industry, a common user of nitrile compounds, employs standardized methods to evaluate the sensitization potential of its ingredients. researchgate.net

Human Repeat Insult Patch Test (HRIPT): This is a standard clinical safety test conducted over several weeks to determine the potential of a product to cause irritation or allergic reactions in humans. eurofinsus.comalsglobal.comeurofins.com The test involves an induction phase, where the substance is repeatedly applied to the same skin site, followed by a rest period and a challenge phase, where the substance is applied to a new skin site. eurofinsus.comeurofins.com While this method is widely used, specific HRIPT results for this compound are not detailed in the reviewed literature. researchgate.netclinicaltrials.gov

Local Lymph Node Assay (LLNA): This is a preferred alternative method to traditional guinea pig tests for assessing skin sensitization potential. nih.gov The LLNA measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application to determine if a substance is a sensitizer. nih.gov A substance is generally considered a sensitizer if it produces a three-fold or greater increase in lymphocyte proliferation compared to a control group. nih.gov Though mentioned as a key test, specific LLNA EC3 (the concentration required to produce a threefold stimulation of lymphocyte proliferation) values for this compound were not found in the reviewed sources. researchgate.netlhasalimited.org

Given the indications from safety data and the known use of such compounds in fragrances, the potential for skin sensitization should be considered a key aspect of its safety profile.

Reproductive Toxicity Studies

The assessment of reproductive toxicity is critical to understand any potential adverse effects of a substance on sexual function and fertility. For this compound, a variety of studies and predictions have been conducted, yielding different No-Observed-Adverse-Effect Levels (NOAEL).

A predictive study using the OECD QSAR toolbox estimated a NOAEL for reproductive toxicity to be 852.5 mg/kg body weight for rats exposed orally. europa.eu However, experimental studies provide different values. An oral gavage study in rats over 47 days, covering mating, gestation, and early lactation, established a NOAEL of 250 mg/kg for both the parental (P) and first-generation (F1) offspring. europa.eu In this study, adverse effects such as dam mortality and decreased body weight gain were observed at the higher dose of 1000 mg/kg bw. europa.eu

Other sources report a screening-level NOAEL for fertility of 1000 mg/kg/day in an oral rat study, and a developmental toxicity NOAEL of 200 mg/kg/day. hamden.org The collective data suggests that this compound is not likely to be classified as a reproductive toxicant under CLP regulations. europa.eu

Table 1: Summary of Reproductive Toxicity Data for this compound

| Study Type | Species | Route | NOAEL Value | Endpoint | Source |

|---|---|---|---|---|---|

| QSAR Prediction | Rat | Oral | 852.5 mg/kg bw/day | Reproductive Toxicity | europa.eu |

| Experimental Study (47 days) | Rat | Oral (gavage) | 250 mg/kg bw/day | Parental & F1 Generation Toxicity | europa.eu |

| Screening Study | Rat | Oral | 1000 mg/kg/day | Fertility | hamden.org |

| Screening Study | Rat | Oral | 200 mg/kg/day | Developmental Toxicity | hamden.org |

Genotoxicity Evaluations

Genotoxicity assays are performed to detect direct or indirect damage to DNA and chromosomes. A 2013 study evaluated a group of eight nitrile fragrance ingredients, including this compound, for their genotoxic potential. The findings from this research indicated that this compound is not considered to be genotoxic.

The evaluation involved a battery of in vitro tests:

In Vitro Chromosome Aberration Test: this compound was found to be negative in this assay.

In Vitro Micronucleus Test: this compound also yielded a negative result in this test. hamden.org

Table 2: Genotoxicity Profile of this compound

| Assay | Test System | Result | Conclusion | Source |

|---|---|---|---|---|

| In Vitro Chromosome Aberration Test | Not specified | Negative | Not considered genotoxic | hamden.org |

| In Vitro Micronucleus Test | Not specified | Negative | hamden.org |

Occupational Exposure Limits and Workplace Safety

Occupational Exposure Limits (OELs) are established by regulatory and professional organizations to indicate the airborne concentration of a chemical to which nearly all workers may be repeatedly exposed without adverse health effects. For this compound, specific OELs such as a Threshold Limit Value (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH) or a Permissible Exposure Limit (PEL) from the U.S. Occupational Safety and Health Administration (OSHA) have not been established.

In the absence of specific OELs, workplace safety relies on adherence to good industrial hygiene practices and the safety guidelines provided in Safety Data Sheets (SDSs). General principles of workplace safety for chemicals like this compound involve minimizing exposure through engineering controls, administrative controls, and the use of personal protective equipment (PPE). Employers have a responsibility to ensure that the workplace is safe and that workers are protected from potential chemical hazards. This includes providing adequate training on the handling of hazardous substances and implementing appropriate safety measures.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Dodecanenitrile Transformations

The transformation of this compound into valuable downstream products is heavily reliant on efficient catalytic systems. Future research should focus on developing novel catalysts that offer improved activity, selectivity, and sustainability compared to current technologies.

Hydrogenation: The catalytic hydrogenation of nitriles is a cornerstone for the production of primary, secondary, and tertiary amines. esig.org While traditional catalysts like Raney nickel and cobalt are widely used, there is a growing interest in catalysts based on earth-abundant metals. chemsafetypro.com Recent achievements in the use of transition metal catalysts for nitrile hydrogenation have shown promise in improving selectivity towards the desired amine products. nih.govcdc.gov Future work could explore atomically dispersed metal catalysts, which offer maximum atom utilization and unique active sites that can be tuned to control product selectivity in the hydrogenation of long-chain nitriles like this compound. nih.gov The development of bimetallic nanoparticles, such as palladium-platinum alloys, could also lead to catalysts with enhanced activity and selectivity for specific amine products under milder reaction conditions. bdu.ac.in

Oxidation: The oxidation of the alkyl chain of this compound could lead to a variety of functionalized molecules with potential applications in polymers and specialty chemicals. Research into metal-free oxidation systems, for example, using N-hydroxyphthalimide (NHPI) as a catalyst with molecular oxygen, presents a greener alternative to traditional heavy-metal-based oxidants. nih.govmdpi.com Further investigation into the application of such systems to long-chain nitriles could open up new synthetic pathways. Additionally, exploring the catalytic combustion of this compound over nanocatalysts, such as copper-based systems, could be relevant for waste treatment or energy recovery applications, with a focus on maximizing the conversion to benign products like N₂. rsc.org

A summary of potential catalytic systems for this compound transformations is presented below:

| Transformation | Catalyst Type | Potential Advantages | Research Focus |

| Hydrogenation | Earth-abundant transition metals (e.g., Co, Ni) | Cost-effective, readily available | Improving selectivity to primary amines |

| Atomically dispersed noble metals (e.g., Pd, Pt) | High atom efficiency, tunable selectivity | Structure-performance relationship studies | |

| Bimetallic nanoparticles (e.g., Pd-Pt) | Enhanced activity and selectivity under mild conditions | Control of alloy structure and composition | |

| Oxidation | Metal-free catalysts (e.g., N-hydroxyphthalimide) | Environmentally benign, avoids heavy metal contamination | Application to long-chain aliphatic nitriles |

| Nanocatalysts (e.g., copper-based) | High conversion rates for complete oxidation | Maximizing selectivity to N₂ and minimizing NOx formation |

Exploration of this compound in Advanced Materials and Nanotechnology

The unique combination of a long, nonpolar alkyl chain and a polar nitrile group makes this compound an interesting candidate for applications in advanced materials and nanotechnology. However, this area remains largely unexplored.

Polymers and Composites: The nitrile group can undergo various polymerization reactions, suggesting that this compound could be used as a monomer or co-monomer to create polymers with specific properties. Its long alkyl chain could impart flexibility and hydrophobicity to the polymer backbone. Furthermore, this compound could be incorporated into stimuli-responsive polymers, where the nitrile group could be engineered to respond to changes in pH, temperature, or other stimuli, leading to applications in areas like controlled drug release and smart materials. mdpi.comrsc.orgnih.govmdpi.comnih.gov

Nanomaterials: this compound could serve as a capping agent or solvent in the synthesis of quantum dots and other nanoparticles. rsc.orgresearchgate.netjuit.ac.inresearchgate.netmdpi.com The nitrile group could coordinate to the surface of the nanoparticles, providing stability and influencing their growth and final properties. The long alkyl chain would ensure dispersibility in nonpolar media. Research in this area could focus on the synthesis of this compound-capped nanoparticles and the investigation of their optical, electronic, and catalytic properties.

Other Potential Applications:

Metal-Organic Frameworks (MOFs): The nitrile group can act as a ligand for metal ions, suggesting that this compound or its derivatives could be used as building blocks for the construction of MOFs with unique pore structures and functionalities. nih.govmdpi.comnih.govrsc.orgdntb.gov.ua

Phase Change Materials (PCMs): The long alkyl chain of this compound is characteristic of molecules used as phase change materials for thermal energy storage. nih.govmdpi.commdpi.compurdue.edunih.gov The melting and freezing behavior of this compound and its derivatives could be investigated for their potential in this application.

In-depth Mechanistic Studies of Complex this compound Reactions